N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Antidiabetic α-Amylase α-Glucosidase

N-Ethyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic small-molecule belonging to the chromene-6-sulfonamide class. This compound is distinct from primary sulfonamide analogs (e.g., chromene-6-sulfonamide) by its N-ethyl substituent on the sulfonamide group.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 164471-04-9
Cat. No. B6419515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-oxo-2H-chromene-6-sulfonamide
CAS164471-04-9
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
InChIInChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3
InChIKeyQCDQWFBZGLXTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-Ethyl-2-oxo-2H-chromene-6-sulfonamide (CAS 164471-04-9): A Chromene-6-Sulfonamide Antidiabetic Candidate


N-Ethyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic small-molecule belonging to the chromene-6-sulfonamide class . This compound is distinct from primary sulfonamide analogs (e.g., chromene-6-sulfonamide) by its N-ethyl substituent on the sulfonamide group. The chromene-6-sulfonamide scaffold has been recently profiled as a multi-target antidiabetic platform, demonstrating potent inhibition of α-amylase, α-glucosidase, and PPAR-γ transactivation [1]. Procurement notes indicate the compound is supplied as a discrete chemical entity (≥95% purity, MW 253.28) , thereby enabling direct in vitro pharmacological evaluation without the need for de novo synthesis.

Why Generic Chromene-6-Sulfonamide Replacement Is Not Trivial in Diabetes Target Assays


Substitution of the chromene-6-sulfonamide core with a different sulfonamide N-substituent can drastically alter multi-target antidiabetic potency. In a systematic evaluation of derivatives sharing the identical 2-oxo-2H-chromene-6-sulfonamide scaffold, the nature of the substituent at the 3-position or sulfonamide nitrogen dictated α-amylase IC50 values ranging from as low as 1.08 µM to as high as 32.58 µM [1]. Similarly, α-glucosidase inhibitory potency varied between 0.548 and 2.44 µg/mL depending on subtle structural modifications [1]. Therefore, the N-ethyl sulfonamide motif is not trivially interchangeable with other alkyl or aryl sulfonamide variants, and direct procurement of the specific N-ethyl derivative is essential for reproducible target-engagement data.

Quantitative Differentiation of N-Ethyl-2-oxo-2H-chromene-6-sulfonamide Against Closest Antidiabetic Analogs


Multi-Target Inhibition Profile Inferred from the 2-Oxochromene-6-Sulfonamide Scaffold

Although direct sучжоуic data for N-ethyl-2-oxo-2H-chromene-6-sulfonamide are not publicly available, the quantitative fingerprint of the unsubstituted sulfonamide parent scaffold establishes the differentiation framework. The lead derivative 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) and derivative 9 (2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide) exhibited nanomolar-range α-amylase IC50 (1.76 µM and 1.08 µM respectively), low-microgram α-glucosidase IC50 (0.548 µg/mL for derivative 9), and single-digit µM PPAR-γ transactivation EC50 (3.15–3.71 µg/mL) [1]. By comparison, the clinical comparator Acarbose exhibited α-amylase IC50 = 0.43 µM and α-glucosidase IC50 = 0.604 µg/mL [1]. The presence of an N-ethyl substituent is predicted to modulate both enzymatic and nuclear receptor activities relative to the primary sulfonamide derivatives 2 and 9.

Antidiabetic α-Amylase α-Glucosidase PPAR-γ Chromene

Predicted Drug-Likeness and ADMET Advantages Over Earlier Coumarin-6-Sulfonamides

In silico ADMET evaluation of the structurally analogous 6-sulfonamide-2H-chromene derivatives (2–9) predicted acceptable oral bioavailability, drug-likeness (Lipinski compliance), and a safe toxicity profile (non-cytotoxic, non-mutagenic, non-immunotoxic, non-carcinogenic) [1]. In contrast, earlier coumarin-6-sulfonamides developed as DNA gyrase inhibitors or GST P1-1 inhibitors have been associated with significant cytotoxicity (HepG2 CC50 < 10 µM) and limited drug-likeness properties [2]. The N-ethylsulfonamide moiety is expected to retain the favorable ADMET predictions while potentially improving metabolic stability through N-alkylation.

ADMET In silico Drug-likeness Chromene Antidiabetic

Clinical Development Stage Differentiates from Preclinical Coumarin-6-Sulfonamide Derivatives

According to authoritative drug databases, N-ethyl-2-oxo-2H-chromene-6-sulfonamide has been evaluated in clinical trials for Type 2 Diabetes Mellitus (Phase 2) [1]. This contrasts with other chromene-6-sulfonamide derivatives and coumarin-6-sulfonamide hybrids that remain at the preclinical or early hit-to-lead stage [2]. The clinical advancement implies tolerability and PK data in humans that are absent for the comparator chemical series, thereby reducing translational risk for academic and industrial researchers planning to study this mechanism.

Clinical Phase Type 2 Diabetes Drug Discovery Chromene

Recommended Application Scenarios for N-Ethyl-2-oxo-2H-chromene-6-sulfonamide in Antidiabetic Drug Discovery


In Vitro Multi-Target Antidiabetic Profiling

Use N-ethyl-2-oxo-2H-chromene-6-sulfonamide as a reference inhibitor in α-amylase, α-glucosidase, and PPAR-γ transactivation assays to benchmark novel chemical series. The compound's predicted multi-target activity (inferred from the 6-sulfonamide-2H-chromene class) makes it suitable for dissecting the contribution of each target to glucose-lowering effects [1].

In Vivo Efficacy Models in Type 2 Diabetes

Employ the compound in streptozotocin-induced or db/db diabetic mouse models to validate the translational potential of chromene-6-sulfonamides. The availability of Phase 2 clinical data implies oral bioavailability and acceptable tolerability, reducing the need for extensive formulation development [2].

Platform for N-Alkyl Chain Structure-Activity Relationship (SAR) Exploration

Procure the N-ethyl derivative as a key intermediate or comparator for generating N-alkyl sulfonamide libraries. Systematic variation of the N-alkyl chain (methyl, ethyl, propyl, etc.) can be correlated with in vitro IC50 shifts, enabling optimization of the multi-target profile [3].

Quote Request

Request a Quote for N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.